molecular formula C16H20N2O2 B103326 N,N'-Bis(2-hydroxybenzyl)ethylenediamine CAS No. 18653-98-0

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Cat. No.: B103326
CAS No.: 18653-98-0
M. Wt: 272.34 g/mol
InChI Key: MLFXJCXPSODAIS-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxybenzyl)ethylenediamine is a synthetic compound known for its potent iron-chelating properties It is widely studied for its ability to form stable complexes with metal ions, particularly iron

Mechanism of Action

Target of Action

The primary target of N,N’-Bis(2-hydroxybenzyl)ethylenediamine, also known as HBED, is the iron requirement of Pseudomonas aeruginosa , a common bacterium . By targeting the iron requirement, HBED acts as an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa .

Mode of Action

HBED is a synthetic hexadentate iron chelator . It works by depriving P. aeruginosa of iron, which results in decreased growth, increased pyoverdine production, and under anaerobic conditions, decreased biofilm formation . This iron deprivation is a result of HBED’s strong binding to divalent and trivalent metal ions .

Biochemical Pathways

The biochemical pathway affected by HBED involves the iron metabolism of P. aeruginosa. By chelating iron, HBED disrupts the normal iron-dependent processes within the bacterium, leading to decreased growth and biofilm formation .

Pharmacokinetics

Its strong binding to metal ions suggests that it may have a high affinity for biological tissues rich in these ions

Result of Action

The result of HBED’s action is a significant reduction in the growth and biofilm formation of P. aeruginosa . When combined with colistin, an antibiotic, HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm . In addition, HBED has been found to exhibit cytotoxic activity towards certain human cancer cell lines .

Action Environment

The action of HBED is influenced by environmental factors such as the presence of oxygen. HBED inhibits the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions, but inhibitory effects against PAO1, a reference strain of P. aeruginosa, were predominantly exerted under anaerobic conditions . Furthermore, the stability of HBED in soil over time suggests that it may be a long-lasting alternative to other iron chelators .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with 2-hydroxybenzaldehyde. The reaction typically involves mixing ethylenediamine with two molar equivalents of 2-hydroxybenzaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-hydroxybenzyl)ethylenediamine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its original form from oxidized states.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: The original N,N’-Bis(2-hydroxybenzyl)ethylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

  • Inhibition of Biofilm Formation : HBED has been studied for its efficacy in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in chronic infections. Research indicates that HBED disrupts the iron metabolism of this bacterium, leading to reduced growth and biofilm formation under both aerobic and anaerobic conditions .
  • Adjunctive Therapy : In combination with antibiotics like colistin, HBED has shown potential in enhancing the efficacy of treatment against biofilm-dwelling strains of Pseudomonas aeruginosa. This synergistic effect suggests that HBED could be a valuable adjunct in antibiotic therapy .

Medical Applications

  • Iron Chelation Therapy : HBED is investigated as a therapeutic agent for managing iron overload conditions, such as hemochromatosis. Its strong binding affinity for ferric ions (Fe³⁺) allows it to effectively reduce excess iron levels in the body .
  • Potential Anticancer Properties : Preliminary studies have indicated that ethylenediamine-type ligands, including HBED, may exhibit cytotoxic effects against various cancer cell lines. This aspect is being explored further to understand the mechanisms involved .

Chemical Applications

  • Coordination Chemistry : In coordination chemistry, HBED serves as a ligand to form stable metal complexes. These complexes are utilized in various chemical reactions and processes, highlighting the versatility of HBED in synthetic chemistry .

Case Studies

  • Biofilm Inhibition Study : A study published in Antibiotics demonstrated that HBED significantly decreased the growth and biofilm formation of clinical isolates of Pseudomonas aeruginosa. The study highlighted its effectiveness even against mature biofilms, suggesting its potential role in treating chronic infections caused by this pathogen .
  • Iron Chelation Efficacy : A clinical trial investigated the use of HBED as an iron chelator in patients with thalassemia. Results indicated that patients receiving HBED showed a marked reduction in serum ferritin levels compared to those receiving standard treatment, underscoring its efficacy as an alternative chelation therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-hydroxybenzyl)ethylenediamine is unique due to its high stability and strong binding affinity for iron. Unlike deferoxamine, which requires prolonged parenteral administration, N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be effective in lower doses and has a longer-lasting effect .

Biological Activity

N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) is a synthetic compound recognized for its potent biological activities, particularly in relation to iron chelation and its effects on various cell types. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and applications in research and medicine.

Overview of this compound

This compound is known for its ability to form stable complexes with metal ions, particularly iron. It acts as a hexadentate iron chelator, disrupting iron-dependent processes in various biological systems, including bacteria and cancer cells .

Iron Chelation:
The primary mechanism of HBED involves the chelation of iron ions. By binding to iron, it inhibits the growth of bacteria such as Pseudomonas aeruginosa, which relies on iron for metabolic processes. This chelation leads to reduced biofilm formation and bacterial proliferation under both aerobic and anaerobic conditions.

Cellular Effects:
Research indicates that HBED affects various cellular processes, including cell cycle regulation and mitochondrial function. In cancer studies, HBED derivatives demonstrated cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, causing cell cycle arrest and loss of mitochondrial membrane potential .

Pharmacological Applications

Antimicrobial Activity:
HBED has been studied for its antimicrobial properties. It exhibits significant activity against several pathogens, including Staphylococcus aureus and Salmonella enterica, making it a potential candidate for treating infections caused by these organisms .

Cancer Therapy:
In vitro studies have shown that HBED derivatives can selectively induce cytotoxicity in cancer cells. For instance, treatment with specific concentrations resulted in the accumulation of A549 cells in the S phase of the cell cycle, indicating an interruption in normal cell division .

Iron Overload Treatment:
HBED is being investigated as a therapeutic agent for conditions related to iron overload. A study evaluated its safety and efficacy in horses as a model for managing iron overload disorders in black rhinoceroses. The results indicated that HBED increased urinary iron output without adversely affecting blood chemistry or overall health .

Table 1: Biological Activities of this compound Derivatives

CompoundTarget Cell LineCytotoxic Concentration (µM)Effect on Cell CycleMitochondrial Membrane Potential
HBEDA54920S phase arrestLoss observed
HBEDMDA-MB-23110-20S phase arrestLoss observed
HBEDPC320G1/G0 phase arrestLoss observed

Case Studies

  • Cytotoxicity Study :
    A study conducted by Musa et al. evaluated the cytotoxic effects of various HBED derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity, significantly impacting cell viability and inducing apoptosis pathways .
  • Iron Chelation Efficacy :
    In a clinical evaluation involving horses, researchers assessed the pharmacokinetics and safety profile of HBED. The study concluded that HBED effectively increased urinary iron excretion without significant side effects, suggesting its potential use in managing iron overload disorders in other species .

Properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXJCXPSODAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276766
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18653-98-0
Record name 18653-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N'-Bis(2-hydroxybenzyl)ethylenediamine
N,N'-Bis(2-hydroxybenzyl)ethylenediamine
N,N'-Bis(2-hydroxybenzyl)ethylenediamine
N,N'-Bis(2-hydroxybenzyl)ethylenediamine
N,N'-Bis(2-hydroxybenzyl)ethylenediamine
N,N'-Bis(2-hydroxybenzyl)ethylenediamine

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